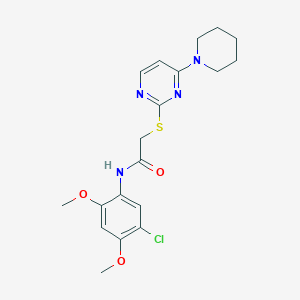

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3S/c1-26-15-11-16(27-2)14(10-13(15)20)22-18(25)12-28-19-21-7-6-17(23-19)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRORFUIXDFRFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

- Chemical Formula : C19H23ClN4O3S

- Molecular Weight : 422.9 g/mol

Structure

The compound features a chloro-substituted dimethoxyphenyl group linked to a thioacetamide moiety with a piperidine and pyrimidine structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN4O3S |

| Molecular Weight | 422.9 g/mol |

| CAS Number | 1251583-90-0 |

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect various metabolic pathways.

- Receptor Modulation : The presence of the piperidine and pyrimidine moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, suggesting a potential for this compound as an antimicrobial agent.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial effects of related compounds bearing piperidine moieties. These compounds demonstrated significant inhibition against various bacterial strains, indicating that this compound may also possess similar properties .

- Enzyme Inhibition Studies : Research on similar thioacetamide derivatives showed that they could inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders respectively . The inhibition constants (IC50 values) were promising, suggesting effective therapeutic potential.

- Computational Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may exhibit selective inhibition against certain phosphatases, enhancing its profile as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness arises from its hybrid structure, combining a pyrimidine-thioacetamide backbone with distinct substituents. Below is a comparative analysis with structurally related analogs:

Critical Observations

Halogenation and Bioactivity :

- The 5-chloro substituent in the target compound mirrors the 4-chlorophenyl group in Compound 154 (), which exhibited potent anticancer activity (IC₅₀ = 3.8 µM). Halogens enhance lipophilicity and target binding via hydrophobic interactions .

- Halopemide () and VU0155056 () also utilize chlorine/bromine for improved enzyme inhibition, suggesting similar advantages for the target compound .

Piperidine and Pyrimidine Synergy: The piperidin-1-yl group on the pyrimidine ring may confer conformational flexibility and improved blood-brain barrier penetration, as seen in PLD inhibitors like Halopemide .

Methoxy Groups vs. Methyl/Aryl Substituents :

- The 2,4-dimethoxy phenyl group in the target compound contrasts with methyl () or aryl () substituents in analogs. Methoxy groups enhance solubility but may reduce membrane permeability compared to hydrophobic groups .

Thioacetamide Linker :

- The thioacetamide bridge (S-CH₂-C=O) is conserved across analogs (e.g., ). This linker stabilizes molecular conformation and facilitates hydrogen bonding with biological targets .

Research Findings and Data Trends

Anticancer and Antiproliferative Activity

- Compound 154 (): Demonstrated significant selectivity (25-fold) for cancer cells over noncancerous HEK cells, attributed to electron-donating groups (EDGs) and halogen substituents .

- Compound 12 (): Exhibited antiproliferative activity linked to its 4-chlorophenylpyrimidine and benzothiazole moieties, with IR data confirming stable C=O and N-H bonds critical for target engagement .

Enzyme Inhibition

- Halopemide and VU0155056 (): Both inhibit PLD, a key enzyme in lipid signaling. Their piperidine and benzimidazolone groups suggest the target compound may similarly interact with enzymatic active sites .

Q & A

Q. Critical Parameters :

- Temperature control during exothermic reactions (e.g., oxadiazole formation).

- Solvent polarity adjustments to enhance intermediate solubility.

Basic Research: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., chloro, methoxy, and piperidinyl groups) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 505.1 [M+H]+ for analogous compounds) .

- X-ray Crystallography : Use SHELX for refinement to resolve absolute stereochemistry and hydrogen bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.